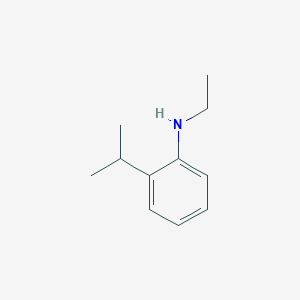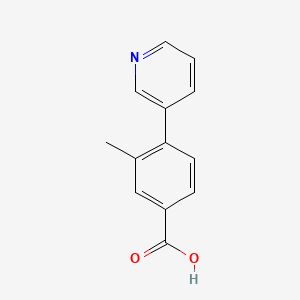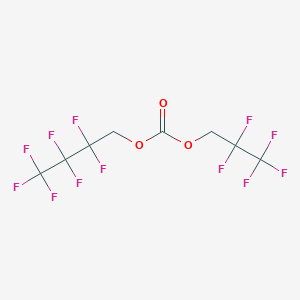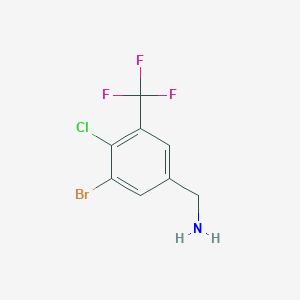
3-(1-Isobutyl-1H-pyrazol-4-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Isobutyl-1H-pyrazol-4-yl)aniline is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Isobutyl-1H-pyrazol-4-yl)aniline typically involves the formation of the pyrazole ring followed by the introduction of the aniline group. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones to form the pyrazole ring. The isobutyl group can be introduced through alkylation reactions. The final step involves the coupling of the pyrazole derivative with aniline under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These processes often utilize optimized reaction conditions to maximize yield and purity. Catalysts, solvents, and reaction temperatures are carefully controlled to ensure efficient production. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Isobutyl-1H-pyrazol-4-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce halogenated or nitrated compounds.
Aplicaciones Científicas De Investigación
3-(1-Isobutyl-1H-pyrazol-4-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(1-Isobutyl-1H-pyrazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1-Isobutyl-1H-pyrazol-4-ylboronic acid: Similar in structure but contains a boronic acid group instead of an aniline group.
3-(1H-Pyrazol-1-yl)aniline: Lacks the isobutyl group but has a similar pyrazole-aniline structure.
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Contains a pyrazole core but with different substituents.
Uniqueness
3-(1-Isobutyl-1H-pyrazol-4-yl)aniline is unique due to the presence of both the isobutyl group and the aniline group attached to the pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H17N3 |
|---|---|
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
3-[1-(2-methylpropyl)pyrazol-4-yl]aniline |
InChI |
InChI=1S/C13H17N3/c1-10(2)8-16-9-12(7-15-16)11-4-3-5-13(14)6-11/h3-7,9-10H,8,14H2,1-2H3 |
Clave InChI |
ROOPIDDQDLUOSM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1C=C(C=N1)C2=CC(=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[2-[3-(2-Ethoxyphenoxy)propylamino]propyl]-2-methoxybenzenesulfonamide](/img/structure/B12088025.png)
![4-Methyl-2-[(thiophen-3-ylmethyl)amino]pentan-1-ol](/img/structure/B12088028.png)


amine](/img/structure/B12088034.png)

![7-[(3aR,4R,6R,6aR)-6-(aminomethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12088047.png)
![[2,4'-Bipyridine]-2'-carbaldehyde](/img/structure/B12088052.png)



